molecular formula C16H17N3O4S B2473863 (Z)-N'-acetyl-3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanehydrazide CAS No. 315235-26-8

(Z)-N'-acetyl-3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanehydrazide

Cat. No. B2473863
CAS RN: 315235-26-8
M. Wt: 347.39
InChI Key: QAVGYQLZLOPJOR-LCYFTJDESA-N
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Description

The compound “(Z)-N’-acetyl-3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanehydrazide” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of the acetyl group (CH3CO-) and hydrazide group (-NH-NH2) suggest that this compound might have been synthesized through specific organic reactions .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable 2,4-dioxothiazolidin-3-yl)propanehydrazide precursor with an acetylating agent to introduce the acetyl group. The 4-methylbenzylidene moiety could be introduced through a condensation reaction .


Molecular Structure Analysis

The exact molecular structure can only be determined through techniques like X-ray crystallography, NMR, etc. Based on the name, we can infer that it likely has a thiazolidine core, with various functional groups attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the acetyl group might undergo nucleophilic substitution reactions, while the hydrazide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups in the compound. For example, the presence of polar groups like acetyl and hydrazide might increase solubility in polar solvents .

Scientific Research Applications

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied further to understand its reactivity, mechanism of action, and potential uses .

properties

IUPAC Name

N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-10-3-5-12(6-4-10)9-13-15(22)19(16(23)24-13)8-7-14(21)18-17-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVGYQLZLOPJOR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide

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